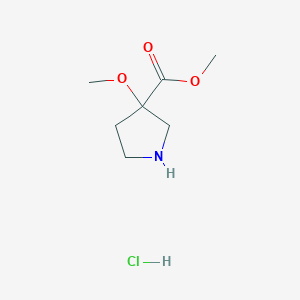
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid
Descripción general
Descripción
6-Fluoro-3-hydroxypyrazine-2-carboxamide, also known as Favipiravir, is a potent RNA polymerase inhibitor. It has shown activity against many types of RNA viruses in vitro and in vivo .
Synthesis Analysis
The synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide involves a four-step process: amidation, nitrification, reduction, and fluorination. This process yields an overall yield of about 8% .Molecular Structure Analysis
The molecule of 6-Fluoro-3-hydroxypyrazine-2-carboxamide is almost planar. The intramolecular O−H ••• O hydrogen bond forms a 6-member ring .Chemical Reactions Analysis
The compound undergoes a series of reactions including amidation, nitrification, reduction, and fluorination .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid is C5H3FN2O3, and its molecular weight is 158.09 .Aplicaciones Científicas De Investigación
Application
“6-Fluoro-3-hydroxypyrazine-2-carboxylic acid” is used in the synthesis of Favipiravir , a novel low molecular weight antiviral compound .
Method of Application
Favipiravir was first synthesized in 2000 through a seven-step process starting from 3-aminopyrazine-2-carboxylic acid . The amination step was catalyzed by a costly (S)-(–)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl ((S)-BINAP), and fluorination required using the highly corrosive Olah reagent . Improved methodologies have been reported in recent years .
Results or Outcomes
Favipiravir has shown activity against many types of RNA viruses, including all strains of influenza A, B, C, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . The generally good tolerance of human patients to favipiravir and the high barrier to the development of resistant viral strains indicate that this drug holds great promise for clinical use around the world .
Safety And Hazards
Direcciones Futuras
Favipiravir has shown promise in the treatment of various RNA viruses, including influenza, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses . Its good tolerance in human patients and high barrier to the development of resistant viral strains indicate its potential for widespread clinical use .
Propiedades
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1H,(H,7,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYMULLJEWQQPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)



![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)


![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)
